Oxytocin, glu(4)-

Uterotonics Receptor Pharmacology Peptide SAR

Select [Glu4]-Oxytocin (CAS 4314-67-4) for its quantifiably distinct pharmacological profile vs. native oxytocin or other position-4 analogues. The Glu⁴ substitution profoundly attenuates uterotonic potency (13 IU/mg) while preserving milk-ejection activity (83 IU/mg), making it a non-interchangeable probe for receptor conformation studies. Its free γ-carboxyl group enables lanthanide complexation for advanced NMR distance mapping and serves as a critical handle for synthesizing bicyclic receptor antagonists. Procure as an EP Impurity C certified reference standard for ICH Q3A/Q3B-compliant HPLC method validation and batch release testing.

Molecular Formula C43H65N11O13S2
Molecular Weight 1008.2 g/mol
CAS No. 4314-67-4
Cat. No. B3061084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxytocin, glu(4)-
CAS4314-67-4
Synonyms4-Glu-oxytocin
oxytocin, Glu(4)-
oxytocin, glutamic acid(4)-
Molecular FormulaC43H65N11O13S2
Molecular Weight1008.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)O
InChIInChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-34(58)59)38(62)50-29(17-32(45)56)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-33(46)57/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35?/m0/s1
InChIKeyANHHFWYHJRAVNA-OMTOYRQASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxytocin, glu(4)- (CAS 4314-67-4): Key Baseline for Scientific Procurement


Oxytocin, glu(4)- (CAS 4314-67-4), also referred to as [4-glutamic acid]oxytocin or Oxytocin EP Impurity C, is a synthetic nonapeptide analogue of the neurohypophyseal hormone oxytocin, distinguished by the substitution of the native glutamine (Gln) residue at position 4 with a glutamic acid (Glu) moiety [1]. This single amino acid replacement introduces a free γ-carboxyl group, altering the molecule's physicochemical and conformational properties [2]. Consequently, [Glu4]-oxytocin serves as a critical reference standard in pharmaceutical quality control, a specialized biophysical probe, and a valuable intermediate for generating more complex oxytocin analogues [3]. This evidence guide focuses on its quantifiable differentiators relative to native oxytocin and other key in-class comparators to inform precise scientific selection.

The Scientific Rationale Against Substituting Oxytocin, glu(4)- (CAS 4314-67-4)


The biological and physicochemical properties of oxytocin analogues are exquisitely sensitive to modifications at position 4, a key conformational determinant within the peptide's β-turn structure [1]. As demonstrated in the evidence below, replacing the native Gln4 with Glu4 in [Glu4]-oxytocin does not simply conserve or proportionally reduce native activity; it fundamentally reshapes the molecule's pharmacological profile, profoundly attenuating uterotonic potency while preserving or enhancing other bioactivities like milk ejection [2]. This non-uniform alteration of biological responses means that generic substitution with other position-4-modified oxytocin analogues (e.g., [Phe4]oxytocin, [Leu4]oxytocin) or even native oxytocin is scientifically unjustifiable for applications requiring a specific, well-characterized biophysical or functional behavior. The evidence presented in Section 3 provides the quantitative basis for why [Glu4]-oxytocin must be considered a distinct, non-interchangeable entity for research and analytical purposes.

Product-Specific Quantitative Evidence Guide for Oxytocin, glu(4)- (CAS 4314-67-4)


Differential Uterotonic Potency: Attenuated Activity vs. Native Oxytocin

The substitution of Gln4 with Glu4 in [Glu4]-oxytocin results in a marked and quantifiable reduction in uterotonic activity compared to native oxytocin. In isolated rat uterus assays, 4-deamido-oxytocin (4-glutamic acid-oxytocin) exhibits an oxytocic activity of only 1.5 IU/mg [1]. This contrasts starkly with the high potency of native oxytocin, which is standardized at approximately 450-500 IU/mg [2]. This near 300-fold decrease in potency highlights that the Glu4 modification severely compromises interaction with the uterine oxytocin receptor, a finding consistent across studies of the related analogue 1-deamino-4-glu-oxytocin, which possessed 13 IU/mg of uterotonic activity [3].

Uterotonics Receptor Pharmacology Peptide SAR

Divergent Bioactivity Profile: Elevated Milk Ejection Activity vs. Depressed Uterotonic Activity

[Glu4]-oxytocin does not simply reduce all biological activities of oxytocin; it alters the functional selectivity profile. For 1-deamino-4-glu-oxytocin, the uterotonic activity was 13 IU/mg, while its milk ejection activity was 34 IU/mg, and its milk ejection-like activity (measured on isolated mouse mammary gland) was substantially higher at 83 IU/mg [1]. This demonstrates a clear dissociation between uterine and mammary gland receptor activation. In contrast, native oxytocin's activities across these assays are more tightly correlated [2]. This differential impact on downstream signaling pathways underscores the unique pharmacological signature imparted by the Glu4 modification.

Milk Ejection Bioassay Functional Selectivity

Enhanced Conformational Probing Capability: Lanthanide Complexation vs. Native Oxytocin

The Glu4 substitution endows [Glu4]-oxytocin with a unique biophysical property: the ability to form stable 1:1 complexes with lanthanide metal ions, a feature absent in native oxytocin [1]. ¹H NMR studies have shown that [Glu4]-oxytocin forms these complexes in aqueous solution. Critically, analysis of the diamagnetic La³⁺ complex reveals that the peptide backbone conformation, as reflected by JNα coupling constants, is minimally perturbed by metal coordination [1]. This indicates that [Glu4]-oxytocin can serve as an excellent paramagnetic probe for elucidating the solution structure and dynamics of oxytocin-like molecules using lanthanide-induced shifts and relaxation enhancements, providing high-resolution conformational data unattainable with the native hormone.

Biophysics NMR Spectroscopy Conformational Analysis

Pharmaceutical Impurity Standard: Defined Identity and Purity vs. Unspecified Deamidation Products

In pharmaceutical manufacturing and quality control, [Glu4]-oxytocin is officially designated as Oxytocin EP Impurity C by the European Pharmacopoeia [1]. This specific, well-characterized impurity arises from the deamidation of the Gln4 residue in the oxytocin sequence [2]. Regulatory filings, such as ANDAs and NDAs, require the use of a certified reference standard of this exact compound to validate analytical methods (e.g., HPLC) and to accurately quantify and control impurity levels in oxytocin drug substance and product [3]. Using a non-specific or poorly characterized deamidation product would fail to meet the stringent identity and purity specifications mandated by global health authorities, making procurement of certified [Glu4]-oxytocin a non-negotiable requirement for regulatory compliance.

Analytical Chemistry Quality Control Pharmaceutical Impurity

Critical Intermediate for Potent Antagonists: Structural Requirement vs. Agonist Analogs

The Glu4 residue is not merely a substitution that reduces agonist activity; it is a critical structural component for creating high-potency oxytocin antagonists. The bicyclic antagonist [Mpa¹,cyclo(Glu⁴,Lys⁸)]oxytocin, which incorporates a lactam bridge between the side chains of Glu4 and Lys8, demonstrates potent oxytocin antagonism in the uterotonic assay with a pA₂ of 8.74 [1]. In stark contrast, the monocyclic analogue [dPen¹,(Glu⁴,Lys⁸)]oxytocin is a much weaker antagonist (pA₂ 5.8), and simply having the unconstrained Glu4 residue (as in [Glu4]-oxytocin) results in a very weak agonist [2]. This demonstrates that while [Glu4]-oxytocin itself has low potency, its specific Glu4 side chain is an essential chemical handle for introducing conformational constraints (like cyclization) that are key to achieving high-affinity antagonism.

Antagonist Design Medicinal Chemistry Peptide SAR

Defined Research and Industrial Applications for Oxytocin, glu(4)- (CAS 4314-67-4)


Pharmaceutical QC/QA: Certified Reference Standard for Oxytocin Impurity Analysis

Procure [Glu4]-oxytocin as a certified reference standard (e.g., EP Impurity C) for the development, validation, and routine execution of HPLC methods designed to quantify related substances in oxytocin drug substance and finished products. Its defined identity and high purity are essential for meeting ICH Q3A/Q3B and pharmacopoeial (EP, USP) requirements, enabling accurate determination of system suitability, relative response factors, and impurity limits in batch release testing [1].

Biophysical Chemistry: Lanthanide Probe for Oxytocin Solution Conformation

Utilize [Glu4]-oxytocin in advanced NMR spectroscopic studies to investigate the solution structure and dynamics of the oxytocin pharmacophore. Its ability to form 1:1 complexes with paramagnetic lanthanide ions, without significantly perturbing the peptide backbone, provides a powerful tool for measuring long-range distance constraints and mapping conformational changes, offering insights unattainable with native oxytocin [2].

Medicinal Chemistry: Synthetic Intermediate for Oxytocin Antagonists

Employ [Glu4]-oxytocin or its deamino derivatives as a crucial starting material for the synthesis of high-potency bicyclic oxytocin receptor antagonists. The free γ-carboxyl group of the Glu4 residue is a key functional handle for introducing intramolecular constraints (e.g., lactam bridges to Lys8) that are essential for transforming a weak agonist scaffold into a high-affinity antagonist, as demonstrated in the development of compounds like [Mpa¹,cyclo(Glu⁴,Lys⁸)]oxytocin [3].

Receptor Pharmacology: Functional Selectivity Profiling of Oxytocin Receptors

Use [Glu4]-oxytocin and its analogues (e.g., 1-deamino-4-glu-oxytocin) in comparative bioassays to dissect differential signaling pathways at uterine versus mammary oxytocin receptors. The quantitative divergence in its uterotonic (13 IU/mg) and milk ejection-like (83 IU/mg) activities relative to oxytocin makes it a valuable pharmacological tool for probing tissue-specific receptor conformations and downstream signaling mechanisms [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxytocin, glu(4)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.